N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide
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Description
This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl group attached to two other groups . One of these groups is a nitrogen atom, forming the amide, and the other group in this case is a complex moiety containing a thiophene and a tetrahydroquinoline .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, sulfonamides are typically synthesized through the reaction of sulfonyl chlorides with amines . The thiophene and tetrahydroquinoline moieties would likely be pre-formed and introduced during this step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the sulfonyl group, the amide linkage, and the thiophene and tetrahydroquinoline rings . These different components could potentially allow for a variety of intermolecular interactions, such as hydrogen bonding or pi stacking .Chemical Reactions Analysis
Sulfonamides, including this compound, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Sulfonamides are typically solid at room temperature, and many are soluble in organic solvents .Future Directions
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-23(20,21)18-9-3-5-12-7-8-13(11-14(12)18)17-16(19)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWIUGCIVGITPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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